4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyphenyl)-3H-1,3-oxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-2-1-3-6(8)7-5-13-9(12)10-7/h1-5,11H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWNUDSLZVELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781628-40-7 | |
| Record name | 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 4 2 Hydroxyphenyl 1,3 Oxazol 2 Ol and Its Derivatives
Historical Perspectives on Oxazole (B20620) Ring Formation with Relevance to the Compound
The development of synthetic routes to oxazoles has a rich history, with several name reactions forming the bedrock of modern heterocyclic chemistry. While these classical methods may not directly yield the 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol structure, they provide the fundamental principles for its construction. tandfonline.com
Key historical syntheses include:
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones. tandfonline.com
Fischer Oxazole Synthesis: Discovered in 1896, this reaction synthesizes oxazoles from cyanohydrins and aldehydes under acidic conditions.
Erlenmeyer-Plochl Reaction: This route involves the synthesis of azlactones (oxazol-5-ones) from N-acylglycines and aldehydes, which are crucial intermediates in heterocyclic chemistry. biointerfaceresearch.com
Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, forming the oxazole ring. organic-chemistry.org
These foundational methods established the core principles of forming the five-membered oxazole ring through the cyclization of acyclic precursors containing the necessary carbon, nitrogen, and oxygen atoms. The synthesis of the specifically substituted this compound requires a tailored application of these cyclization principles, focusing on precursors that already contain the 2-hydroxyphenyl group.
Precursor Design and Strategic Selection in the Synthesis of this compound
The successful synthesis of the target compound is critically dependent on the rational design and preparation of appropriately functionalized precursors. The primary challenge lies in constructing a molecule that contains the ortho-hydroxyphenyl moiety attached to a two-carbon chain that can be cyclized to form the oxazol-2-ol ring.
The most logical starting material for incorporating the ortho-hydroxyphenyl group is 2-hydroxyacetophenone (B1195853). From this readily available precursor, several key intermediates can be synthesized, each offering a different strategic advantage for the subsequent cyclization step. The primary synthetic targets are α-functionalized ortho-hydroxyphenyl ketones.
ortho-Hydroxyphenacyl Halides: The bromination of 2-hydroxyacetophenone yields 2-bromo-1-(2-hydroxyphenyl)ethanone (ortho-hydroxyphenacyl bromide). nih.govresearchgate.net This α-haloketone is a versatile electrophilic precursor for reactions with nucleophiles like urea (B33335) or amines. nih.gov
ortho-Hydroxyphenacyl Amines: 2-Amino-1-(2-hydroxyphenyl)ethanone (B3061237) is another crucial precursor, typically prepared as its hydrochloride salt. vulcanchem.comontosight.ai Synthetic routes can involve the reaction of 2-bromo-3'-hydroxyacetophenone (B133987) with an amine source. google.com This α-aminoketone provides the necessary nitrogen atom for the oxazole ring.
ortho-Hydroxyphenacyl Alcohols: α-Hydroxy ketones can be prepared through various oxidation methods. organic-chemistry.org These precursors can react with isocyanates to form the oxazolin-2-one ring. researchgate.net
| Precursor Name | Structure | Synthetic Method | Reference |
|---|---|---|---|
| 2-Bromo-1-(2-hydroxyphenyl)ethanone | Br-CH2-C(=O)-C6H4-2-OH | Direct bromination of 2-hydroxyacetophenone. | nih.govresearchgate.net |
| 2-Amino-1-(2-hydroxyphenyl)ethanone | H2N-CH2-C(=O)-C6H4-2-OH | Reaction of an α-haloketone with an amine source or other specialized methods. | vulcanchem.comgoogle.com |
| 1-(2-Hydroxyphenyl)-2-hydroxyethanone | HO-CH2-C(=O)-C6H4-2-OH | Oxidation of terminal alkynes or alkenes, or α-oxidation of the parent ketone. | organic-chemistry.org |
With the precursors in hand, the next strategic step is the construction of the 1,3-oxazol-2-ol nucleus, which is generally accomplished by forming its more stable tautomer, the 1,3-oxazolin-2-one. This involves a cyclization reaction that introduces a carbonyl group (or its equivalent) between the nitrogen and oxygen atoms of a suitable precursor.
Several reagents are effective for this transformation:
Urea and its Derivatives: The reaction of α-haloketones with urea is a well-established method for forming heterocyclic rings. For instance, 2-bromoacetylbenzofuran reacts with urea in refluxing ethanol (B145695) to yield 4-(1-benzofuran-2-yl)-1,3-oxazol-2-amine, which demonstrates a direct analogy for forming a related oxazole core. ijrpc.com A similar reaction of 2-bromo-1-(2-hydroxyphenyl)ethanone with urea would be a direct approach to the corresponding 2-aminooxazole, a close derivative of the target compound. The reaction of α-bromoketones with urea can also yield imidazolones. nih.gov
Isocyanates: The condensation of α-hydroxy ketones with isocyanates provides a direct route to 4-hydroxy-2-oxazolidinones, which are structurally related to the target molecule. researchgate.net This method is highly atom-economical.
Phosgene (B1210022) Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can react with α-aminoketones to form the oxazolin-2-one ring by providing the C2 carbonyl carbon.
The choice of method depends on the availability of the specific ortho-hydroxyphenacyl precursor and the desired reaction conditions.
Direct Synthesis Pathways for this compound
Direct synthesis pathways aim to construct the target heterocycle in a single or limited number of steps from accessible starting materials. Cyclocondensation and multi-component reactions represent the most powerful strategies in this regard.
Cyclocondensation reactions are bimolecular processes where two molecules combine to form a ring with the elimination of a small molecule, such as water or hydrogen halide. The synthesis of 4-(2-hydroxyphenyl)-1,3-oxazolin-2-one is well-suited to this approach.
A highly analogous and effective protocol involves the reaction of an α-haloketone with urea. ijrpc.comnih.gov The proposed reaction for the target molecule would involve refluxing 2-bromo-1-(2-hydroxyphenyl)ethanone with urea in a solvent like ethanol. The mechanism proceeds via initial N-alkylation of urea by the phenacyl bromide, followed by an intramolecular nucleophilic attack of the urea's other nitrogen atom onto the ketone carbonyl, and subsequent dehydration to form the aromatic oxazole ring. This would likely yield the 2-aminooxazole derivative initially.
Another powerful cyclocondensation involves reacting 2-amino-1-(2-hydroxyphenyl)ethanone with a phosgene equivalent. This would provide the C2 carbonyl group necessary to form the oxazolin-2-one ring directly.
| Precursor | Reagent | Product Type | Reference Principle |
|---|---|---|---|
| α-Haloketone (e.g., 2-bromo-1-(2-hydroxyphenyl)ethanone) | Urea | 2-Amino-1,3-oxazole derivative | ijrpc.com |
| α-Aminoketone (e.g., 2-amino-1-(2-hydroxyphenyl)ethanone) | Phosgene equivalent (e.g., CDI) | 1,3-Oxazolin-2-one | Standard heterocycle synthesis |
| α-Hydroxyketone (e.g., 1-(2-hydroxyphenyl)-2-hydroxyethanone) | Isocyanate | 1,3-Oxazolin-2-one derivative | researchgate.net |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, offer significant advantages in terms of efficiency and convergence. epfl.ch While a specific MCR for this compound is not prominently documented, established MCRs for oxazoline (B21484) synthesis can be conceptually adapted.
For example, the Ugi or Passerini reactions are powerful MCRs. A four-component Ugi reaction has been used to generate substituted 2-oxazolines from sulfonyloxyketones, ammonia (B1221849), a carboxylic acid, and an isonitrile. nih.gov Adapting this strategy could involve using an ortho-hydroxyphenyl-derived ketone, ammonia, a suitable acid, and an isonitrile to construct a highly functionalized oxazoline that could be later converted to the target.
A more direct, albeit hypothetical, MCR could involve the reaction of 2-hydroxybenzaldehyde, a cyanide source, and a source of ammonia or an amine, followed by an in-situ oxidation and cyclization. The development of such a convergent, one-pot synthesis remains an attractive goal for synthetic chemists.
Catalytic Methodologies (e.g., Organocatalysis, Transition Metal-Catalyzed Reactions)
Modern synthetic chemistry has increasingly turned to catalytic methods to construct oxazole and oxazolone (B7731731) rings, prized for their efficiency, mild reaction conditions, and selectivity. researchgate.net Both organocatalysis and transition metal catalysis have emerged as powerful tools for this purpose.
Organocatalysis offers a metal-free approach to oxazole synthesis. One notable method involves an organocatalytic cascade reaction that forms C-N and C-O bonds through the dual sp³ C-H activation of ketones and amides. nih.govrsc.org This strategy allows for the construction of the oxazole core under mild conditions in the open air. nih.govrsc.org Chiral oxazoline-based organocatalysts have also been effectively used in asymmetric reactions, such as the Strecker reaction, to produce α-aminonitriles, which are precursors to various heterocyclic compounds. nih.gov Furthermore, acids like trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles under metal-free conditions. organic-chemistry.org
Transition metal-catalyzed reactions are perhaps the most versatile and widely employed methods for synthesizing oxazole derivatives. researchgate.net These methods often involve the formation of key C-C, C-N, or C-O bonds through various catalytic cycles.
Palladium Catalysis: Palladium catalysts are highly effective for direct arylation reactions to functionalize the oxazole core. organic-chemistry.org For instance, Pd(PPh₃)₄ can catalyze the direct arylation and alkenylation of oxazoles with good regioselectivity. organic-chemistry.org Depending on the choice of phosphine (B1218219) ligands and solvents, palladium-catalyzed arylation can be directed to either the C-2 or C-5 position of the oxazole ring. organic-chemistry.org
Copper Catalysis: Copper salts, often in conjunction with other catalysts, are used in the synthesis of 2,5-disubstituted oxazoles from substrates like arylacetylenes and α-amino acids. organic-chemistry.org Copper-catalyzed coupling of α-diazoketones with nitriles also provides a direct route to 2,4,5-trisubstituted oxazoles. researchgate.net
Gold Catalysis: Gold catalysts, such as AuBr₃, are known to mediate the cyclization of propargylic amides to form the oxazole ring. researchgate.net Gold-catalyzed three-component reactions involving imines, terminal alkynes, and acyl chlorides also provide access to a variety of substituted oxazoles. lu.se
Rhodium and Iridium Catalysis: Rh(III) and Ir(III) catalysts have been utilized in C-H activation/annulation reactions of phenyloxazoles to construct more complex fused heterocyclic systems. researchgate.net
Nickel Catalysis: Nickel-based catalytic systems have proven efficient for the C-2 arylation of oxazoles with a broad range of aryl chlorides and phenol (B47542) derivatives. organic-chemistry.org
The table below summarizes various catalytic approaches for the synthesis of oxazole derivatives, which are applicable to the this compound core.
| Catalyst System | Reactants | Product Type | Key Features |
| Organocatalyst (Thiol-based) | Enamines | Substituted Oxazoles | Metal-free, visible-light mediated, tandem oxidative cyclization. rsc.org |
| Pd(PPh₃)₄ | Oxazoles, Bromoalkenes | C-5 Alkenylated Oxazoles | Regio- and stereospecific, tolerates various functional groups. organic-chemistry.org |
| Cu(NO₃)₂·3H₂O / I₂ | Arylacetylenes, α-Amino Acids | 2,5-Disubstituted Oxazoles | Iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org |
| Gold (Au) Catalysts | N-propargylamides, Aryl iodides | 2,5-Disubstituted Oxazoles | Proceeds through coupling followed by in-situ cyclization. organic-chemistry.org |
| Ni(II) / CyPAd-DalPhos | (Benz)oxazoles, (Hetero)aryl Chlorides | C-2 Arylated Oxazoles | Enables arylation with challenging aryl chlorides and phenol derivatives. organic-chemistry.org |
| TfOH (Trifluoromethanesulfonic acid) | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | Metal-free, mild conditions, broad substrate scope. organic-chemistry.org |
Post-Synthetic Derivatization and Functionalization of the this compound Core
Once the core heterocycle is synthesized, its structure can be extensively modified to create a library of analogues with diverse properties. This is achieved by targeting the reactive sites on both the oxazol-2-ol ring and the pendant 2-hydroxyphenyl group.
Regioselective Functionalization of the Oxazol-2-ol Heterocycle
The this compound core exists in tautomeric equilibrium with its keto form, 4-(2-hydroxyphenyl)-1,3-oxazol-2(3H)-one. This tautomerism is crucial for its reactivity, particularly in functionalization reactions at the nitrogen and oxygen atoms of the heterocycle. The regioselectivity of these reactions is often influenced by the solvent and catalyst used.
Studies on the related benzo[d]oxazol-2-ol system have shown that N-functionalization can be achieved with high selectivity. mdpi.com For instance, the reaction of benzo[d]oxazol-2-ol with alcohols, catalyzed by methyl trifluoromethanesulfonate (B1224126) (MeOTf), leads to N-substituted products. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations have revealed a strong solvent dependency on the reaction yield, with non-polar solvents like chloroform (B151607) and toluene (B28343) providing higher yields compared to polar aprotic solvents like acetonitrile. mdpi.comresearchgate.net This methodology allows for the introduction of various alkyl groups onto the nitrogen atom of the oxazolone ring.
Direct C-H functionalization at the C5-position of the oxazole ring is another powerful strategy. Palladium-catalyzed direct arylation has been developed with high regioselectivity for the C5 position in polar solvents, allowing for the introduction of various aryl and heteroaryl groups. organic-chemistry.org
Transformations of the Pendant 2-Hydroxyphenyl Unit
The 2-hydroxyphenyl moiety offers multiple sites for chemical modification, primarily at the phenolic hydroxyl group and the aromatic ring itself.
Reactions of the Hydroxyl Group: The phenolic -OH group is a versatile handle for introducing a variety of functional groups. Standard organic transformations such as etherification (e.g., Williamson ether synthesis) and esterification can be readily applied. These modifications can alter the molecule's solubility, electronic properties, and steric profile.
Reactions on the Aromatic Ring: The aromatic ring of the 2-hydroxyphenyl unit is activated towards electrophilic substitution by the hydroxyl group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce substituents onto the ring. For example, the reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with nitric acid results in the nitration of the phenyl ring. mdpi.com Similarly, treatment with propan-2-ol in sulfuric acid can introduce an isopropyl group. mdpi.com These transformations allow for fine-tuning of the electronic and steric properties of the pendant aryl group.
Development of Complex Analogues and Congeners
The this compound core serves as a building block for the synthesis of more complex molecular architectures. By combining the functionalization strategies described above, intricate analogues and congeners can be developed.
One approach involves linking the core to other heterocyclic systems. For instance, the synthesis of 1,3-oxazole-linked compounds has been explored to create GPR40 agonists, where different substitution patterns on the oxazole and the linked aromatic rings significantly impact biological activity. researchgate.net
Another strategy is the construction of dendrimers using a 2-(2'-hydroxyphenyl)benzoxazole (a related core) as the central unit. acs.org This demonstrates how the core can be elaborated into large, complex macromolecules. The development of analogues where the core is incorporated into larger, fused systems or linked to biomolecules or fluorescent tags is an active area of research. researchgate.net Such complex analogues are often designed to probe biological systems or to create materials with specific photophysical properties. researchgate.netresearchgate.net For example, the synthesis of analogues of JDTic, a κ opioid receptor antagonist, involved replacing an amino group with other functionalities, showcasing how modifications distant from the core pharmacophore can fine-tune receptor selectivity and potency. nih.gov
Iii. Reaction Mechanisms and Reactivity Profiles of 4 2 Hydroxyphenyl 1,3 Oxazol 2 Ol
Tautomeric Equilibria and Proton Transfer Dynamics within the Oxazol-2-ol System
The presence of multiple proton donor and acceptor sites within the 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol molecule gives rise to complex tautomeric equilibria. These dynamic processes are fundamental to understanding the compound's reactivity and spectroscopic properties.
Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol). byjus.com In the context of this compound, several tautomeric forms can be envisioned, including the oxazol-2-ol (enol-like) form and its corresponding oxazol-2(3H)-one (keto-like) form. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. libretexts.orgchemrxiv.org
Spectroscopic and computational studies on related 2-acylmethyl-2-oxazolines have shown that the enamine tautomer is often the most stable form in the solid state and in the gas phase. rsc.orgresearchgate.net However, in solution, the keto form can exist as a minor tautomer, with the equilibrium distribution being solvent-dependent. rsc.orgrsc.org For instance, upon protonation, the keto (oxazoline) tautomer becomes the energetically favored form in the solid state. rsc.orgresearchgate.netrsc.org
Theoretical studies on similar systems, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine (HPOP), have revealed the existence of both cis- and trans-enol forms in the ground state across various solvents. researchgate.net In certain solvents like dioxane, alcohols, and acetonitrile, a keto tautomer is also observed in the ground state. researchgate.net The relative stability of these tautomers is governed by a combination of factors, including the aromaticity of the heterocyclic ring and the proton affinities of the heteroatoms involved in the hydrogen bond. nih.gov
Table 1: Investigated Tautomeric Forms of Related Oxazole (B20620) Systems
| Compound Family | Investigated Tautomers | Predominant Form (Phase/Conditions) | Reference |
| 2-Acylmethyl-2-oxazolines | Keto, (Z)-Enol, Enamine | Enamine (Solid-state, Gas-phase) | rsc.orgresearchgate.net |
| 2-Acylmethyl-2-oxazolines | Keto, (Z)-Enol, Enamine | Keto (Solution, upon protonation) | rsc.orgresearchgate.netrsc.org |
| 2-(2'-Hydroxyphenyl)oxazolo[4,5-b]pyridine | cis-Enol, trans-Enol, Keto | cis- and trans-Enol (all solvents), Keto (in specific solvents) | researchgate.net |
| Oxadiazolones | NH, OH, CH2 | OH-tautomers stabilized by intramolecular H-bond | nih.gov |
This table is based on data from related oxazole systems and is intended to be illustrative of the types of tautomeric equilibria that can be expected for this compound.
Intramolecular hydrogen bonding plays a crucial role in stabilizing certain tautomeric forms and influencing the proton transfer dynamics within the this compound system. nih.govmsu.edu The presence of the ortho-hydroxyl group on the phenyl ring allows for the formation of a strong intramolecular hydrogen bond with the nitrogen atom of the oxazole ring. This interaction, often referred to as a resonance-assisted hydrogen bond (RAHB), can significantly impact the energetics of the tautomeric equilibrium. iastate.edu
The strength of this intramolecular hydrogen bond is influenced by the delocalization of π-electrons across the conjugated system. iastate.edu Theoretical studies have shown that the π-component of the electron density within the resonant spacer is a primary determinant of the hydrogen bond's characteristics. nih.gov In related systems, the enolimine form, which includes an intramolecular OH···N hydrogen bond, has been found to be the most stable form. researchgate.net
Furthermore, the nature of the heteroatoms involved in the hydrogen bond affects its strength. For instance, heteronuclear N···H-O hydrogen bonds are generally stronger than homonuclear N···H-N bonds. nih.gov The presence and nature of substituents on the aromatic rings can also modulate the strength of the intramolecular hydrogen bond and, consequently, the position of the tautomeric equilibrium. researchgate.net
Electrophilic and Nucleophilic Reactivity of the this compound Scaffold
The reactivity of this compound towards electrophiles and nucleophiles is determined by the electronic properties of both the 2-hydroxyphenyl ring and the 1,3-oxazol-2-ol core.
The 2-hydroxyphenyl ring is an activated system towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The 1,3-oxazole ring is generally considered to be an electron-deficient heterocycle due to the presence of the electronegative nitrogen and oxygen atoms. This deactivates the ring towards electrophilic attack. thieme-connect.de However, the oxazole ring can be susceptible to attack by nucleophiles.
Specifically, the C2 position of the oxazole ring is often the most electrophilic and prone to nucleophilic attack. For instance, oxazol-2(3H)-ones can be converted into 2-chlorooxazoles by reaction with phosphoryl chloride. thieme-connect.de The reactivity of the oxazole ring can be further modulated by the substituents present.
Computational studies on oxazole derivatives have indicated that they have a considerable tendency to participate in reactions with both electrophilic and nucleophilic reagents. researchgate.net The HOMO-LUMO energy gap is a key parameter in determining the chemical reactivity of the molecule. irjweb.com
Ring-Opening and Rearrangement Processes Involving the 1,3-Oxazol-2-ol Core
The 1,3-oxazol-2-ol ring can undergo ring-opening and rearrangement reactions under certain conditions. These processes are often initiated by nucleophilic attack or by thermal or photochemical means.
The hydrolysis of 2-substituted-2-oxazolinium salts, for example, occurs via nucleophilic attack at the C2 position of the ring, leading to the formation of an N-substituted-(2-hydroxyethyl)amide through the rearrangement of an amino ester intermediate. researchgate.net Similarly, the reaction of 5-oxazolones with various nucleophiles can lead to ring-opening and the formation of new heterocyclic systems. researchgate.net
Theoretical studies on the stability of oxazol-2-ylidenes have shown that while they are relatively stable, they can undergo a thermodynamically feasible cycloreversion reaction to yield an isocyanate and an acetylene. rsc.orgrsc.org This fragmentation is, however, prevented by a significant energy barrier. rsc.orgrsc.org In the presence of water, hydrolytic ring opening can also occur. rsc.orgrsc.org
Chelation Chemistry and Ligand Properties of this compound
The molecular architecture of this compound positions it as an effective chelating agent for a variety of metal ions. Its ligand properties are primarily dictated by the presence of a 2-hydroxyphenyl group attached to the oxazole ring. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination with a metal center.
The chelation mechanism involves two key donor atoms: the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the 1,3-oxazole ring. In the presence of a metal ion, the acidic proton of the hydroxyl group is typically displaced, and the resulting phenolate (B1203915) oxygen coordinates to the metal. Simultaneously, the nitrogen atom of the oxazole ring donates its lone pair of electrons to the same metal center. This bidentate coordination (donating from two points) results in a thermodynamically stable metallacycle.
Studies on structurally analogous compounds, such as 2-(2'-hydroxyphenyl)-2-oxazoline, provide significant insight into this behavior. Research has shown that ligands of this type readily form stable complexes with various transition metal ions. researchgate.net The electronic properties of the metal ion and the steric environment of the ligand influence the structure and stability of the resulting metal complex. The inherent rigidity of the oxazole ring and the phenyl group contributes to a well-defined coordination geometry.
The compound this compound is anticipated to function as a monobasic bidentate ligand, coordinating through one phenolic oxygen and one heterocyclic nitrogen atom. This coordination mode is well-documented for similar hydroxyphenyl-oxazoline and hydroxyphenyl-benzoxazole systems. researchgate.netmdpi.comjst.go.jp
Detailed investigations on the analogous ligand 2-(2'-hydroxyphenyl)-2-oxazoline (2-Phox) have demonstrated the formation of neutral complexes with divalent metal ions such as Nickel(II), Copper(II), Zinc(II), and Cadmium(II). researchgate.net In these cases, two molecules of the deprotonated ligand coordinate to a single metal ion, resulting in a 1:2 metal-to-ligand stoichiometry. researchgate.net Molar conductance measurements of these complexes indicate they are non-electrolytes, which is consistent with the formation of neutral [M(L)₂] species where 'M' is the divalent metal ion and 'L' is the deprotonated ligand. researchgate.net
Based on spectroscopic and magnetic susceptibility data for these analogous complexes, a tetrahedral geometry is commonly assigned. researchgate.net This geometry involves the four donor atoms (two oxygen and two nitrogen from the two ligand molecules) arranging themselves at the vertices of a tetrahedron around the central metal ion. researchgate.net
Table 1: Coordination Behavior of the Analogous Ligand 2-(2'-hydroxyphenyl)-2-oxazoline with Various Metal Ions
| Metal Ion | Metal:Ligand Ratio | Proposed Geometry | Reference |
| Nickel(II) | 1:2 | Tetrahedral | researchgate.net |
| Copper(II) | 1:2 | Tetrahedral | researchgate.net |
| Zinc(II) | 1:2 | Tetrahedral | researchgate.net |
| Cadmium(II) | 1:2 | Tetrahedral | researchgate.net |
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are extended crystalline structures built from metal ions or clusters (nodes) linked together by organic molecules (linkers or struts). wikipedia.orgnih.gov For a molecule to function as a linker and form such an extended network, it must typically be at least bifunctional, possessing two or more distinct coordination sites that can bind to different metal nodes, thereby propagating the network in one, two, or three dimensions. dovepress.com
As a simple bidentate chelating agent, this compound primarily acts as a "terminal" or "capping" ligand, forming discrete, zero-dimensional metal complexes as described in the previous section. In its unmodified form, it is not predisposed to form extended MOF or CP structures because its two donor atoms bind to the same metal center.
Iv. Advanced Spectroscopic and Structural Characterization Studies of 4 2 Hydroxyphenyl 1,3 Oxazol 2 Ol
High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol. These methods probe the vibrational modes of the molecule, offering insights into its functional groups and conformational state.
Detailed analysis of the FT-IR spectrum reveals characteristic absorption bands. For instance, derivatives of oxazolone (B7731731) often exhibit a strong stretching vibration for the C=O group of the five-membered lactone ring in the range of 1696-1758 cm⁻¹. bibliomed.org The C=N stretching frequency is typically observed between 1636-1668 cm⁻¹, while the C=C stretching frequency appears around 1585-1605 cm⁻¹. bibliomed.org Additionally, a broad O-H stretching vibration is expected in the region of 3218-3353 cm⁻¹, and sp² C-H stretching can be seen from 3001-3119 cm⁻¹. bibliomed.org
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute the harmonic wavenumbers, which aids in the precise assignment of the experimental vibrational bands. researchgate.net The comparison between experimental and calculated spectra helps in confirming the molecular structure and understanding the influence of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. researchgate.net
Table 1: Characteristic FT-IR Vibrational Frequencies for Oxazolone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3218-3353 |
| sp² C-H | Stretching | 3001-3119 |
| C=O (lactone) | Stretching | 1696-1758 |
| C=N | Stretching | 1636-1668 |
| C=C | Stretching | 1585-1605 |
Note: The exact positions of the peaks for this compound may vary based on its specific chemical environment and physical state.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their electronic environment and proximity to other functional groups. For example, aromatic protons typically resonate in the downfield region of the spectrum. The hydroxyl proton's chemical shift can be temperature-dependent due to changes in hydrogen bonding. ucl.ac.uk
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Related Phenyl-Oxazole Structures
| Atom | Type | Representative Chemical Shift (ppm) |
|---|---|---|
| Ar-H | ¹H | 6.5 - 8.5 |
| O-H | ¹H | Variable, often broad |
| C=O | ¹³C | ~171 |
| C (aromatic) | ¹³C | 110 - 160 |
Note: These are representative values and the actual chemical shifts for this compound would need to be determined experimentally.
High-Performance Mass Spectrometry (HRMS, MS/MS) for Precise Molecular Mass Determination and Fragmentation Pathway Mapping
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion. isciii.es
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For oxazole (B20620) derivatives, common fragmentation pathways include the loss of small neutral molecules like CO and HCN. clockss.org The stability of the resulting fragment ions dictates the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk By analyzing these fragmentation pathways, the connectivity of the different parts of the molecule can be confirmed. whitman.edu
Table 3: Expected HRMS and Fragmentation Data
| Analysis | Information Obtained | Example |
|---|---|---|
| HRMS | Elemental Formula | C₉H₇NO₃ |
| HRMS | Calculated m/z [M+H]⁺ | 178.0499 |
| MS/MS | Fragmentation | Loss of CO, HCN |
Note: The fragmentation pattern is a prediction based on general principles for oxazoles and would require experimental verification.
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles. For instance, in a related compound, 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, the crystal structure was determined to have orthorhombic (Pbca) symmetry. researchgate.net
Furthermore, X-ray diffraction reveals the nature of intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonds, such as O-H···N or O-H···O, and π-π stacking interactions between the aromatic rings. researchgate.netiucr.org In the crystal structure of 2-(2-hydroxyphenyl)-4,4-dimethyl-2-oxazoline, strong intermolecular O—H⋯N hydrogen bonds were observed. researchgate.net Understanding these interactions is crucial as they can influence the compound's physical properties.
Table 4: Representative Crystallographic Data for a Related Oxazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 19.998 (3) |
| b (Å) | 9.7472 (9) |
| c (Å) | 23.540 (3) |
| V (ų) | 4588.5 (10) |
| Z | 8 |
Data from a related compound: 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Elucidating Electronic Transitions and Photophysical Behavior
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions from the ground state to various excited states.
For related 2-(2'-hydroxyphenyl)oxazole derivatives, absorption bands in the shorter wavelength region are typically assigned to π–π* or n–π* transitions. rsc.orgrsc.org A longer wavelength absorption band can often be attributed to an intramolecular charge transfer (ICT) transition. rsc.orgrsc.org
Many 2-(2-hydroxyphenyl) substituted heterocyclic compounds are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.com Upon photoexcitation, a proton is transferred from the hydroxyl group to a nitrogen atom on the oxazole ring, leading to the formation of a keto-tautomer. This process often results in a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima, and can lead to dual emission from both the enol and keto forms. rsc.org The fluorescence properties can be sensitive to the solvent environment. uchile.cl
Table 5: Representative Photophysical Data for 2-(2'-Hydroxyphenyl)oxazole Derivatives
| Property | Description | Typical Range |
|---|---|---|
| λabs (nm) | Wavelength of maximum absorption | 300-400 |
| λem (nm) | Wavelength of maximum emission | 400-600 |
| Stokes Shift (nm) | Difference between λem and λabs | Large, often >100 nm |
| Quantum Yield (ΦF) | Efficiency of fluorescence | Variable |
Note: The specific photophysical properties of this compound are dependent on its structure and environment.
V. Theoretical and Computational Investigations of 4 2 Hydroxyphenyl 1,3 Oxazol 2 Ol
Quantum Chemical Calculations for Ground State Geometries and Electronic Structure Analysis
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of hydroxyphenyl oxazole (B20620) systems. These methods provide a detailed picture of the geometric and electronic landscapes of these molecules.
Density Functional Theory (DFT) is a powerful computational tool for studying the electronic structure of many-body systems, and it has been widely applied to oxazole derivatives. researchgate.netresearchgate.networldwidejournals.com DFT calculations, often using functionals like B3LYP, have been employed to determine the optimized geometries, electronic structures, and other physicochemical properties of these compounds. researchgate.net For instance, studies on related hydroxyphenyl oxazole derivatives have shown that DFT can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. tandfonline.com
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also a key focus of DFT studies. The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule. rsc.org For example, in a study of 2-(2'-hydroxyphenyl)-oxazoles, DFT calculations revealed how the HOMO-LUMO gap is affected by the π-conjugation of the oxazole unit. rsc.orgconicet.gov.ar
Furthermore, DFT has been utilized to explore the excited-state intramolecular proton transfer (ESIPT) phenomenon, which is a characteristic feature of many hydroxyphenyl oxazole derivatives. rsc.orgacs.org Time-Dependent DFT (TD-DFT) calculations are particularly useful for investigating the excited states and have been used to model the ESIPT process in detail. rsc.orgconicet.gov.ar These calculations have helped to rationalize the dual emission behavior observed in some of these compounds. rsc.org
Table 1: Selected DFT-Calculated Properties for a Representative Hydroxyphenyl Oxazole Derivative
| Property | Calculated Value | Reference |
| HOMO-LUMO Gap | 4.02 eV | conicet.gov.ar |
| Ground State Dipole Moment | Varies with substituent | researchgate.net |
| O-H Vibrational Frequency (S0) | 3323.8 cm⁻¹ | rsc.org |
| O-H Vibrational Frequency (S1) | 2960.9 cm⁻¹ | rsc.org |
Note: The values presented are for a representative 2-(2'-hydroxyphenyl)-oxazole (HPO) and may vary for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol.
In addition to DFT, ab initio and semi-empirical methods have also been applied to study oxazole derivatives. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2), provide a high level of theory for accurate calculations, though they are computationally more demanding. researchgate.netnih.gov These methods have been used to investigate the geometric and electronic structures of oxazoles, offering a comparison and validation for DFT results. researchgate.net For instance, ab initio calculations have been used to study the electronic states of oxazole, providing insights into its valence and Rydberg-type states. iaea.org
Semi-empirical methods, on the other hand, offer a faster computational approach by incorporating some experimental parameters. While less accurate than ab initio or DFT methods, they can be useful for preliminary studies or for very large systems. aip.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data for validation.
NMR Chemical Shifts: Computational methods, particularly DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with reasonable accuracy. dntb.gov.uaresearchgate.net By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be estimated. These predictions are valuable for assigning experimental NMR spectra and for confirming the structure of newly synthesized compounds. psu.edursc.org
IR Frequencies: The vibrational frequencies from Infrared (IR) spectroscopy can also be calculated using quantum chemical methods. researchgate.net The calculated IR spectra can help in the identification of functional groups and in understanding the vibrational modes of the molecule. For hydroxyphenyl oxazoles, the calculated shift in the O-H stretching frequency upon excitation provides evidence for the strengthening of the intramolecular hydrogen bond in the excited state, a key step in the ESIPT process. rsc.orgrsc.org
UV-Vis Maxima: TD-DFT is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. journalspub.com By calculating the vertical excitation energies, the absorption maxima (λ_max) can be estimated. mdpi.com These calculations can help to understand the electronic transitions responsible for the observed absorption bands and how they are influenced by the molecular structure and solvent. globalresearchonline.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior
While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a more realistic solution-phase environment. MD simulations have been used to study the conformational landscapes of related hydroxyphenyl benzoxazole (B165842) derivatives and their interactions with their environment, such as lipid membranes. researchgate.netufrgs.br These simulations can reveal the preferred conformations of the molecule in solution and how it interacts with solvent molecules or other solutes. For complex systems, MD simulations can also shed light on the dynamics of processes like excited-state intramolecular proton transfer. scispace.comresearchgate.net
Elucidation of Reaction Mechanisms and Energetics through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms and the associated energetics. For hydroxyphenyl oxazoles, a key area of investigation is the ESIPT process. acs.orgaip.orgmdpi.com By mapping the potential energy surface of the ground and excited states, researchers can identify the transition states and intermediates involved in the proton transfer. rsc.orgconicet.gov.ar
These calculations can determine the energy barriers for the reaction, providing insights into the reaction kinetics. rsc.org For example, computational studies have shown that for some hydroxyphenyl oxazoles, the energy barrier for ESIPT in the excited state is very low, making the process ultrafast. aip.org The mechanism of other reactions, such as the synthesis of oxazole derivatives, has also been investigated using computational methods. rsc.orgacs.orgirjmets.com
In Silico Design and Prediction of Novel Material Applications based on Electronic Properties
The insights gained from theoretical and computational studies can be used to design new molecules with desired properties. This in silico design approach is becoming increasingly important in materials science and drug discovery. rroij.comdergipark.org.trnih.govjptcp.com
By understanding the relationship between the structure and electronic properties of hydroxyphenyl oxazoles, researchers can computationally screen virtual libraries of related compounds to identify candidates with enhanced optical or electronic properties. rsc.org For example, by strategically adding electron-donating or electron-withdrawing groups to the molecular scaffold, the HOMO-LUMO gap, and thus the absorption and emission wavelengths, can be tuned. rsc.org This allows for the rational design of new fluorescent dyes, sensors, or materials for organic light-emitting diodes (OLEDs).
Vi. Advanced Applications and Emerging Research Frontiers of 4 2 Hydroxyphenyl 1,3 Oxazol 2 Ol
Role in Supramolecular Chemistry and Self-Assembly
The inherent features of the 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol scaffold, namely its hydrogen-bonding capabilities and aromatic character, make it an excellent candidate for constructing ordered supramolecular systems.
Host-Guest Chemistry : The ability of these molecules to interact with larger host molecules has been demonstrated. For instance, a derivative, 2-(2'-hydroxyphenyl)-4-methyloxazole (HPMO), can be encapsulated within β-cyclodextrin. Computational studies have explored the energy and geometry of this host-guest system, highlighting the importance of intermolecular interactions between the guest (HPMO) and the host (β-cyclodextrin) nih.gov.
Hydrogen-Bonded Architectures : Hydrogen bonding is a primary driver in the self-assembly of these molecules. The phenolic hydroxyl group acts as a hydrogen bond donor, while the oxazole (B20620) nitrogen serves as an acceptor. This interaction is not only crucial for the ESIPT process but also dictates how the molecules arrange themselves in the solid state. nih.gov In the crystal structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, intramolecular O-H···N and C-H···O hydrogen bonds are present. electronicsandbooks.com These, along with intermolecular forces, guide the formation of larger, organized structures. nih.govelectronicsandbooks.com The use of multiple hydrogen bonds is a well-established strategy for creating complex self-assembling systems in polymer science. rsc.orgrsc.org
Crystal Engineering : Through crystal engineering, the solid-state packing of these molecules can be controlled to fine-tune their properties. For example, mechanically grinding a 2-(2′-hydroxyphenyl)oxazole derivative can transform its crystal packing from a herringbone to a brickwork motif. rsc.org This change alters intermolecular distances and charge-transfer interactions, which in turn modifies the ESIPT dynamics and leads to a change in fluorescence from yellowish-green to white light. rsc.org The crystal structure is further stabilized by various intermolecular interactions, including π–π stacking, which can link molecules into dimers and more extended frameworks. electronicsandbooks.com
Application in Advanced Analytical Method Development
The responsive fluorescence of the 2-(2'-hydroxyphenyl)oxazole system is central to its application in advanced analytical methods, particularly in the development of chemosensors.
Highly Selective Reagents : The foundational structure, 2-(o-hydroxyphenyl)-benzoxazole, has been recognized as a useful, selective organic precipitating agent for metal ions, showing different reactivity compared to the widely used 8-hydroxyquinoline. osti.gov Its derivatives can be designed to bind with high specificity to target analytes.
Chemosensor Development : These compounds are frequently employed as fluorescent chemosensors. The mechanism often relies on the modulation of the ESIPT process upon interaction with an analyte. For example, the fluorescence emission can be "turned off" or "turned on" upon binding to metal ions. Derivatives of 2-(2′-hydroxyphenyl)benzothiazole, a closely related structure, have been developed as AIE-ESIPT active chemosensors for detecting Cu²⁺ and Zn²⁺ ions. The design of fluorogenic and chromogenic systems based on the hydroxyphenylbenzoxazole core is advantageous due to their high chemical stability and the potential for targeted structural modifications. researchgate.net Furthermore, a derivative of 2-(2'-hydroxyphenyl)benzoxazole was shown to produce both its normal and tautomer emissions, with the tautomer emission increasing in the presence of a higher excitation energy in poor hydrogen-bonding solvents, a property useful for developing sensitive probes. nih.gov
Below is a table summarizing examples of related compounds used in analytical applications.
Table 1: Examples of (Hydroxyphenyl)azole Derivatives in Analytical Chemistry| Compound Class | Application | Analyte(s) | Principle of Detection | Reference(s) |
|---|---|---|---|---|
| 2-(o-Hydroxyphenyl)-benzoxazole | Precipitating Agent | Metal Ions | Formation of insoluble metal chelates | osti.gov |
| 2-(2′-Hydroxyphenyl)benzothiazole Derivatives | Fluorescent Chemosensor | Cu²⁺, Zn²⁺ | Aggregation-Induced Emission (AIE) and ESIPT | |
| 2-(2'-Hydroxyphenyl)benzoxazole Derivative | Fluorescent Probe | Solvent Environment | Excitation-dependent ESIPT | nih.gov |
Potential in Functional Materials Science
The unique photophysical properties of 2-(2'-hydroxyphenyl)oxazole derivatives, especially their ESIPT-driven fluorescence, make them prime candidates for a variety of functional materials.
Organic Light-Emitting Diodes (OLEDs) : This is one of the most extensively researched applications. The ability of these molecules to exhibit dual emission (from the original enol form and the proton-transferred keto form) allows for the creation of single-molecule white-light emitters. acs.orgnih.gov By chemically modifying the core structure, the emission color can be tuned. For example, triphenylamine-bearing 2-(2-hydroxyphenyl)oxazoles have been developed as highly efficient deep-blue emitters. researchgate.net Others have been designed to produce sky-blue, green-white, and even narrowband red emission for OLEDs that meet the BT.2020 standard. researchgate.netnih.gov The high efficiency of these devices is often attributed to mechanisms like hybridized local and charge transfer (HLCT) and thermally activated delayed fluorescence (TADF), which can enhance the utilization of excitons. acs.orgresearchgate.netbohrium.com An oligomeric zinc complex of 2-(2-hydroxyphenyl)-5-phenyl-1,3-oxazole has also been synthesized as a blue-emitting material. figshare.com
Table 2: Performance of Selected OLEDs Based on 2-(2'-Hydroxyphenyl)oxazole (HBO) Emitters
| Emitter (Derivative of HBO) | Emission Color | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Reference(s) |
|---|---|---|---|---|
| Triphenylamine-substituted HBO (Compound 1 ) | Green-White | 5.3% | (0.25, 0.41) | nih.govresearchgate.net |
| Di-triphenylamine-substituted HBO (Compound 2 ) | Sky-Blue | 8.0% | (0.18, 0.16) | nih.govresearchgate.net |
| Triphenylamine-bearing HBO (Compound 3a ) | Deep-Blue | 7.1% | (0.15, 0.08) | researchgate.net |
| Biphenyl-substituted HBO (Compound 2a ) | White | 6.3% | Not specified | acs.org |
Photovoltaics : The strong absorption coefficients of conjugated organic compounds make them promising for photovoltaic applications. While specific applications of this compound in photovoltaics are not extensively detailed, related oxazole derivatives are considered good candidates for n-type organic semiconductor materials due to their favorable lowest unoccupied molecular orbital (LUMO) energy levels and small reorganization energies. jksus.org
Catalysis : Metal complexes incorporating the 2-(2-hydroxyphenyl)oxazole scaffold have shown significant catalytic activity. Vanadium complexes with oxazole-oxazoline ligands, which share the core structural motif, are active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com Additionally, a palladium complex with 2-(2-hydroxyphenyl)benzoxazole (B213137) ligands demonstrated good activity in Suzuki-Miyaura cross-coupling reactions, a fundamental process in organic synthesis. researchgate.net
Non-Linear Optics (NLO) : Organic compounds with intramolecular hydrogen bonds and ESIPT characteristics, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO), are investigated for their NLO properties. dnu.dp.ua Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the hyperpolarizability of HBO and its derivatives, confirming their potential as second-order NLO materials. dnu.dp.ua The unique properties of these materials may allow for the design of new organic NLO materials for modern applications. nih.govmdpi.com
Utilization as a Versatile Synthon and Building Block in Complex Organic Synthesis
The 2-(2-hydroxyphenyl)oxazole core is a valuable synthon, or building block, for constructing more elaborate molecular architectures with tailored functions. Synthetic strategies often involve either building the oxazole ring from simpler precursors or modifying a pre-existing oxazole structure.
Several methods exist for the synthesis of the core scaffold, such as the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. nih.gov One expedient method involves the direct conversion of aldehydes to 2,4-disubstituted oxazoles via an oxazolidine (B1195125) intermediate formed with serine. researchgate.net
Once formed, the 2-(2-hydroxyphenyl)oxazole unit can be incorporated into larger systems. For example, rhodium-catalyzed C–H activation and cross-coupling reactions have been used to link the HBO core to other aromatic systems, a key step in creating advanced materials for OLEDs. acs.orgrsc.org The oxazole moiety can also be part of more complex inhibitors of biological targets, such as fatty acid amide hydrolase (FAAH), where the core structure is systematically modified to explore structure-activity relationships. nih.gov The synthesis of these complex molecules often relies on the foundational reactivity of the oxazole and hydroxyphenyl groups. nih.govmdpi.com
Future Research Directions and Unexplored Avenues for Oxazol-2-ol Systems
The field of hydroxyphenyl-oxazole chemistry continues to evolve, with several promising avenues for future exploration.
Advanced Materials Development : There is ongoing interest in designing novel ESIPT-based molecules for next-generation OLEDs, particularly those with improved efficiency and color purity. acs.orgbohrium.com Future work will likely focus on creating new metal complexes with these ligands to investigate their electron and hole-transporting properties for various optoelectronic applications. bohrium.com Furthermore, the mechanochromic (color change upon mechanical force) properties of these materials could be harnessed for applications in sensors and smart materials by controlling their crystal packing. rsc.orgbohrium.com
Supramolecular and Sensor Applications : The development of new fluorescent probes and supramolecular recognition systems based on ESIPT compounds is a key future direction. bohrium.com A deeper understanding of the factors governing the ESIPT process will be crucial in designing new and more efficient fluorophores for detecting a wide range of analytes. rsc.orgconicet.gov.ar
Catalysis : The demonstrated success of vanadium and palladium complexes suggests that the 2-(2-hydroxyphenyl)oxazole framework is a versatile ligand scaffold. Future research could explore the use of these ligands with various other transition metals to develop catalysts for a broader range of chemical transformations. mdpi.com The adaptability of the ligand structure provides an opportunity to fine-tune catalytic activity and selectivity. mdpi.com
Vii. Concluding Remarks and Future Outlook
Synthesis of Key Findings and Contributions to Oxazole (B20620) Chemistry
The oxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen, recognized for its versatile role as a scaffold in medicinal chemistry and materials science. tandfonline.comjournalajst.com Oxazole derivatives are known to interact with a wide array of enzymes and receptors through various non-covalent bonds, leading to a broad spectrum of biological activities. tandfonline.comtandfonline.com While direct research on 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol is not extensively documented in the reviewed literature, an analysis of its structural components allows for a synthesis of its potential contributions to oxazole chemistry.
The key structural features of this compound are the oxazole core and the 2-hydroxyphenyl substituent. The oxazole moiety itself is a common feature in numerous compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.aimuseonaturalistico.it The hydroxyphenyl group is also a critical pharmacophore. For instance, 2-(2'-hydroxyphenyl)oxazole derivatives have been investigated for their unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), making them candidates for high-performance organic electroluminescent devices. researchgate.netrsc.orgrsc.org The presence of hydroxyl groups can also influence solubility and interactions with biological targets. ontosight.ai
The potential contributions of this compound to the field are therefore predicated on the synergistic effects of these two structural motifs. Its architecture suggests potential for investigation in both medicinal chemistry and materials science.
Table 1: Potential Contributions Based on Structural Motifs
| Structural Motif | Known Contributions in Related Compounds | Potential Contribution of this compound |
|---|---|---|
| 1,3-Oxazole Core | Scaffold for compounds with anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities. ontosight.airesearchgate.net | May serve as a core for novel therapeutic agents. |
| Building block in organic synthesis and ligand for metal catalysis. irjmets.com | Could be used as an intermediate in the synthesis of more complex molecules. | |
| Hydroxyphenyl Group | Imparts photophysical properties (e.g., fluorescence, ESIPT) in 2-(2'-hydroxyphenyl)oxazoles. researchgate.netrsc.org | Potential for applications in optoelectronics and as a fluorescent probe. |
| Enhances binding to biological targets through hydrogen bonding. ontosight.ai | May exhibit specific biological activities due to enhanced target interaction. |
Identification of Remaining Challenges and Future Opportunities in the Field
Despite significant progress in oxazole chemistry, several challenges persist, which also frame the future opportunities for research into compounds like this compound.
Remaining Challenges:
Synthesis: The synthesis of oxazole derivatives can be challenging, sometimes requiring harsh reaction conditions, high temperatures, or the use of strong acids and bases. numberanalytics.com The availability of specific starting materials can also be limited. numberanalytics.com For this compound, developing efficient and regioselective synthetic routes remains a primary hurdle before its properties can be thoroughly investigated.
Lack of Specific Data: A significant challenge is the current scarcity of dedicated research on this compound. Its specific physicochemical properties, biological activities, and photophysical characteristics are not yet established.
Future Opportunities:
Novel Synthetic Methodologies: There is a growing need for the development of more efficient, sustainable, and environmentally friendly synthetic methods. irjmets.com This includes the use of green chemistry principles, such as microwave-assisted synthesis, biocatalysis, and the development of magnetically recoverable catalysts to streamline the production of oxazole derivatives. irjmets.comresearchgate.net
Exploration of Biological Activity: The versatile oxazole scaffold suggests that a systematic biological evaluation of this compound is a significant opportunity. Screening for antimicrobial, anticancer, and anti-inflammatory activities could reveal novel therapeutic potential. museonaturalistico.itmuseonaturalistico.it Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and less toxic derivatives. tandfonline.com
Materials Science Applications: Given that related 2-(2'-hydroxyphenyl)oxazoles exhibit interesting photophysical properties, a key opportunity lies in studying the fluorescence and electroluminescence of this compound. researchgate.netrsc.org This could lead to its use in developing new materials for organic light-emitting diodes (OLEDs) or as a fluorescent sensor.
Table 2: Challenges and Future Opportunities in Oxazole Research
| Category | Specific Points |
|---|---|
| Challenges | Need for milder and more efficient synthetic routes. numberanalytics.com |
| Limited availability of some precursor molecules. numberanalytics.com | |
| Potential for undesirable side reactions during synthesis. numberanalytics.com | |
| Scarcity of research on specific, less common oxazole derivatives. | |
| Opportunities | Development of green and sustainable synthetic protocols. irjmets.com |
| Systematic screening for a wide range of biological activities. museonaturalistico.it | |
| Investigation into applications in materials science, such as fluorescent dyes and polymers. irjmets.comkoreascience.kr | |
| Use of computational studies to predict properties and guide drug design. irjmets.com |
Broader Implications and Interdisciplinary Potential of the Compound's Research
The study of a specific molecule like this compound has implications that extend beyond pure chemistry, touching upon multiple scientific disciplines. The inherent properties of the oxazole nucleus make it a privileged structure in interdisciplinary research.
Medicinal Chemistry and Pharmacology: Oxazole derivatives are foundational to the development of new therapeutic agents. journalajst.comtandfonline.com Research into this compound could contribute to drug discovery programs targeting a range of diseases, from infections to cancer. ontosight.aiontosight.ai The interdisciplinary collaboration between synthetic chemists, pharmacologists, and biologists is essential to advance these compounds from the laboratory to potential clinical applications. ontosight.ai
Materials Science and Engineering: The potential photophysical properties of this compound place it at the intersection of chemistry and materials science. irjmets.com Research in this area could lead to the development of novel organic electronic materials, with applications in displays, lighting, and sensors. researchgate.netrsc.org
Agrochemicals: Oxazole derivatives have also found applications as pesticides and herbicides. irjmets.com Future research could explore the potential of this compound or its analogues in developing new, effective, and potentially safer agrochemicals.
Corrosion Inhibition: Recently, oxazoles have been identified as promising corrosion inhibitors, particularly for steel in acidic environments. koreascience.kr This opens up an entirely different avenue of industrial application, where understanding the interaction between the oxazole ring and metal surfaces is key.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 4-(4-Fluoro-phenyl)-5-(4-methanesulfonyl-phenyl)-oxazole |
| N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-phenyl-1,3-oxazol-2-amine |
| 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol |
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] ontosight.aiontosight.aioxazole |
| 2-(2'-hydroxyphenyl)oxazole |
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid |
| 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol |
| 2-(4-Hydroxyphenyl)benzo[d]oxazol-5-ol |
Q & A
Q. What are the standard synthetic routes for 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol, and how are the products characterized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving 2-hydroxyphenyl precursors and oxazole-forming reagents. For example, acylation or nucleophilic substitution reactions can introduce functional groups to the hydroxyphenyl moiety before cyclization . Characterization employs:
- Spectroscopy : Nuclear Magnetic Resonance (NMR) for verifying proton and carbon environments, Infrared (IR) for hydroxyl and oxazole ring identification.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation (e.g., bond angles, torsion angles, and intermolecular interactions) .
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals.
- Data Collection : Using synchrotron or laboratory X-ray sources (e.g., Bruker SMART CCD diffractometer) to measure diffraction intensities .
- Refinement : SHELXL software refines atomic positions, thermal parameters, and hydrogen bonding networks. Disordered regions (e.g., hydroxyl group orientations) require constraints to minimize R-factors .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during functionalization of this compound derivatives?
Methodological Answer: Regioselectivity is influenced by steric/electronic factors and reaction conditions:
- Acylation : Use bulky acylating agents (e.g., crotonyl chloride) to target less hindered sites. Temperature control (e.g., reflux vs. room temperature) can shift selectivity between hydroxyl and amine groups .
- Cross-Coupling Reactions : Employ palladium catalysts (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Substituent effects on the oxazole ring (e.g., electron-withdrawing groups) guide coupling positions .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies are employed to resolve contradictions in bioactivity data for this compound analogs?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Solutions include:
- Standardized Assays : Use enzyme-specific protocols (e.g., COX-2 inhibition for anti-inflammatory studies) with positive controls (e.g., indomethacin) .
- Dose-Response Curves : Establish IC50/EC50 values across multiple concentrations to confirm potency trends .
- In Silico Studies : Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like kinases or GPCRs, clarifying structure-activity relationships .
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., Reaxys, SciFinder) to identify outliers caused by impurities or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
